molecular formula C9H5Br2F2N3 B6361765 3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240566-57-7

3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6361765
CAS RN: 1240566-57-7
M. Wt: 352.96 g/mol
InChI Key: XUTYXXKTINBTGO-UHFFFAOYSA-N
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Description

The compound “3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H5Br2F2N3 . It is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring structure composed of two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Biological Activities and Drug Development

Triazoles have been explored for their significant biological activities, leading to the development of new drugs. Their diverse biological activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This versatility stems from the triazole core's ability to engage in various biological interactions, making it a focal point for developing new therapeutic agents. Efforts have been directed toward creating more efficient synthesis methods that consider green chemistry principles, aiming to address new diseases, emerging resistant bacterial strains, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including methods for 1,4-disubstituted triazoles, is a field of active research. Innovations in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have enabled the efficient and selective synthesis of triazole compounds. These methodologies offer advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making them applicable to drug development and other industries (Kaushik et al., 2019).

Materials Science Applications

Triazole derivatives have also been investigated for their applications in materials science, such as in the development of proton-conducting membranes for fuel cells. Derivatives based on 1,2,4-triazole, such as 1-vinyl-1,2,4-triazole polymers, have shown promise for creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes. These materials offer high ionic conductivity under anhydrous conditions at elevated temperatures, making them suitable for advanced fuel cell technologies (Prozorova & Pozdnyakov, 2023).

properties

IUPAC Name

3,5-dibromo-1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)7(13)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTYXXKTINBTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=NC(=N2)Br)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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